4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound characterized by a unique structural arrangement that integrates a thiazolidine ring, a benzoic acid moiety, and a pyridine-derived substituent. The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial properties and interactions with specific biological targets .
This compound belongs to the class of organic compounds known as benzoic acids, which are characterized by the presence of a benzene ring bearing at least one carboxyl group. It is also classified under thiazolidinones, known for their diverse biological activities including antibacterial and anti-inflammatory properties .
The synthesis of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves several multi-step organic reactions. A common approach includes the condensation of appropriate thiazolidine derivatives with benzoic acid under controlled conditions.
The molecular structure of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid features:
The InChI key for this compound is JLRKRQCTYQGDKJ-GHXNOFRVSA-N, and its SMILES representation is OC(=O)C1=CC=C(C=C1)C(=NC(=O)C)S(=N)C1=O .
The compound can undergo various chemical reactions typical for thiazolidinones and benzoic acids:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds similar to this one exhibit significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .
The physical properties include:
Key chemical properties include:
Relevant data suggest that these properties contribute significantly to the compound's potential applications in medicinal chemistry .
The potential applications of 4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid include:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9